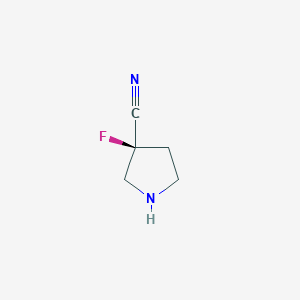

(3S)-3-fluoropyrrolidine-3-carbonitrile

Description

BenchChem offers high-quality (3S)-3-fluoropyrrolidine-3-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3S)-3-fluoropyrrolidine-3-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C5H7FN2 |

|---|---|

Molecular Weight |

114.12 g/mol |

IUPAC Name |

(3S)-3-fluoropyrrolidine-3-carbonitrile |

InChI |

InChI=1S/C5H7FN2/c6-5(3-7)1-2-8-4-5/h8H,1-2,4H2/t5-/m1/s1 |

InChI Key |

KSPZEMCRWJMWJF-RXMQYKEDSA-N |

Isomeric SMILES |

C1CNC[C@@]1(C#N)F |

Canonical SMILES |

C1CNCC1(C#N)F |

Origin of Product |

United States |

Foundational & Exploratory

The (3S)-3-Fluoropyrrolidine-3-Carbonitrile Scaffold: Structural Properties, Synthetic Methodologies, and Applications in Targeted Therapeutics

Executive Summary

In contemporary medicinal chemistry, the strategic incorporation of highly polar, sterically compact functional groups is paramount for optimizing both pharmacodynamics and pharmacokinetics. The (3S)-3-fluoropyrrolidine-3-carbonitrile moiety has emerged as a privileged building block, particularly in the development of highly selective kinase inhibitors and ion channel modulators.

As a Senior Application Scientist, I have observed that replacing a standard pyrrolidine ring with a geminal fluoro-nitrile group dramatically alters the basicity, conformational dynamics, and metabolic stability of the parent molecule. This in-depth technical guide explores the physicochemical causality behind these effects, provides self-validating synthetic protocols, and examines the scaffold's critical role in modern drug design—most notably in Tyrosine Kinase 2 (Tyk2) and Transient Receptor Potential Canonical 6 (TRPC6) inhibitors.

Physicochemical Properties & Structural Dynamics

The unique therapeutic value of (3S)-3-fluoropyrrolidine-3-carbonitrile stems directly from the stereoelectronic interplay between the highly electronegative fluorine atom and the linear, electron-withdrawing nitrile (-CN) group.

Quantitative Data Summary

| Property | Value / Description |

| Chemical Name | (3S)-3-fluoropyrrolidine-3-carbonitrile |

| Molecular Formula | C5H7FN2 |

| Molecular Weight | 114.12 g/mol |

| CAS Registry Number (HCl Salt) | 1363405-64-4[1] |

| CAS Registry Number (Free Base) | 1363594-93-7[2] |

| Key Structural Features | Geminal fluoro-nitrile, chiral pyrrolidine core |

The Causality of Stereoelectronic Effects

-

pKa Modulation: Unsubstituted pyrrolidines typically exhibit a basic pKa of ~11.0, rendering them fully protonated at physiological pH, which can lead to poor membrane permeability and hERG liability. The dual electron-withdrawing inductive effects of the geminal fluorine and nitrile groups drastically reduce the basicity of the pyrrolidine nitrogen. This ensures a higher fraction of the neutral species in vivo, enhancing oral bioavailability.

-

The Gauche Effect and Conformational Locking: Fluorine is highly electronegative. In the pyrrolidine ring, the C-F bond prefers to adopt a pseudo-axial orientation to engage in hyperconjugation (

) and minimize dipole repulsion with the nitrogen lone pair. This restricts the conformational flexibility of the ring (the "gauche effect"), pre-organizing it for optimal binding in a protein pocket and significantly reducing the entropic cost of target engagement. -

Orthogonal Multipolar Interactions: The (3S) stereocenter precisely directs the spatial orientation of the fluorine atom, allowing it to form orthogonal multipolar interactions with backbone amides in target proteins, while the compact nitrile acts as a strong hydrogen bond acceptor.

Mechanistic Role in Drug Design

The (3S)-3-fluoropyrrolidine-3-carbonitrile scaffold is not a passive structural linker; it actively dictates target selectivity.

Tyk2 JH2 Domain Inhibition

In the treatment of autoimmune diseases (e.g., inflammatory bowel disease, psoriasis), selective inhibition of Tyk2 over other JAK family kinases is critical to avoid off-target immunosuppression. Recent clinical candidates utilize this scaffold to bind specifically to the Tyk2 JH2 (pseudokinase) domain (3[3]). The (3S)-fluoro-nitrile motif occupies a highly specific lipophilic sub-pocket, stabilizing the inactive conformation of the kinase and allosterically blocking downstream STAT phosphorylation (4[4]).

Caption: Tyk2/STAT3 signaling pathway allosterically modulated by (3S)-fluoro-nitrile derivatives.

TRPC6 Ion Channel Modulation

For kidney disorders such as focal segmental glomerulosclerosis (FSGS) and nephrotic syndrome, the scaffold is integrated into benzimidazole derivatives to inhibit TRPC6 calcium channels (5[5]). Here, the reduced basicity of the pyrrolidine mitigates off-target toxicity while maintaining the necessary polar surface area for target residence time.

Synthetic Methodologies & Stereocontrol

Direct asymmetric synthesis of geminal fluoro-nitriles is sterically hindered and prone to poor enantioselectivity. Thus, a self-validating racemic synthesis followed by Supercritical Fluid Chromatography (SFC) resolution is the industry standard.

Protocol 1: Synthesis and Isolation of (3S)-3-Fluoropyrrolidine-3-Carbonitrile

Objective: Synthesize the core and isolate the (3S) enantiomer with >99% enantiomeric excess (ee).

-

Step 1: Cyanohydrin Formation

-

Dissolve 1.0 eq of 1-Boc-3-pyrrolidinone in anhydrous dichloromethane (DCM) under argon.

-

Add 1.2 eq of trimethylsilyl cyanide (TMSCN) followed by 0.05 eq of Zinc Iodide (ZnI

). -

Causality: ZnI

acts as a carbophilic Lewis acid, activating the ketone carbonyl to facilitate nucleophilic attack by the cyanide ion. TMSCN traps the resulting alkoxide as a stable TMS ether, preventing reversibility. -

Stir at room temperature for 4 hours. Quench with saturated aqueous NaHCO

, extract with DCM, and concentrate.

-

-

Step 2: Deoxofluorination

-

Dissolve the crude TMS-cyanohydrin in anhydrous DCM and cool strictly to -78 °C.

-

Dropwise, add 1.5 eq of Diethylaminosulfur trifluoride (DAST).

-

Causality: DAST facilitates the cleavage of the C-O bond and subsequent nucleophilic fluorination. The extremely low temperature (-78 °C) is critical to suppress the competing elimination reaction, which would yield an undesired unsaturated cyano-pyrroline.

-

Gradually warm to room temperature over 12 hours. Quench with saturated NaHCO

at 0 °C, extract, and purify via silica gel chromatography to isolate rac-1-Boc-3-fluoro-3-cyanopyrrolidine.

-

-

Step 3: Chiral Resolution & Deprotection (Self-Validating Step)

-

Subject the racemic mixture to preparative SFC using a chiral stationary phase (e.g., Chiralpak AD-H).

-

Validation: Analyze fractions via analytical chiral HPLC. Only pool fractions with >99% ee for the (3S) enantiomer.

-

Treat the isolated (3S)-1-Boc-3-fluoro-3-cyanopyrrolidine with 4M HCl in dioxane for 2 hours at room temperature. Concentrate in vacuo to yield (3S)-3-fluoropyrrolidine-3-carbonitrile hydrochloride.

-

Experimental Workflows in Drug Development

Integrating this scaffold into a lead compound typically requires Nucleophilic Aromatic Substitution (SNAr) or Buchwald-Hartwig cross-coupling.

Protocol 2: SNAr Integration into a Heteroaryl Core

Objective: Couple the (3S)-fluoro-nitrile scaffold to an electron-deficient heteroaryl chloride (e.g., 6-chloro-1H-pyrazolo[4,3-c]pyridine)[6].

-

Reaction Setup: In a sealed microwave vial, combine 1.0 eq of the heteroaryl chloride, 1.5 eq of (3S)-3-fluoropyrrolidine-3-carbonitrile HCl, and 3.0 eq of N,N-Diisopropylethylamine (DIPEA) in N-Methyl-2-pyrrolidone (NMP).

-

Causality: The electron-withdrawing gem-fluoro-nitrile severely reduces the nucleophilicity of the pyrrolidine nitrogen. DIPEA is required to free-base the amine, while NMP (a highly polar aprotic solvent) stabilizes the Meisenheimer complex transition state during SNAr.

-

-

Execution: Heat the mixture to 110 °C for 16 hours.

-

Validation: Monitor reaction progression via LC-MS. The presence of the [M+H]+ peak corresponding to the coupled product confirms successful displacement. Confirm fluorine retention via

F NMR. -

Purification: Cool to room temperature, dilute with water, extract with ethyl acetate, and purify via reverse-phase preparative HPLC.

Caption: Hit-to-lead experimental workflow incorporating the (3S)-fluoro-nitrile scaffold.

References

- WO2023220046A1 - Tyk2 inhibitors Source: Google Patents URL

- WO2019079578A1 - Benzimidazole derivatives and their uses Source: Google Patents URL

- Discovery of BMS-986202: A Clinical Tyk2 Inhibitor that Binds to Tyk2 JH2 Source: Journal of Medicinal Chemistry / ResearchGate URL

- 3-Fluoropyrrolidine-3-carbonitrile Hydrochloride (Product SY160818)

Sources

- 1. 1803592-32-6,3,3,3-Trifluoro-2-phenyl-1-propanamine Hydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. CAS:1265323-71-4, 3-氟哌啶-3-甲腈-毕得医药 [bidepharm.com]

- 3. WO2023220046A1 - Tyk2 inhibitors - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. WO2019079578A1 - Benzimidazole derivatives and their uses - Google Patents [patents.google.com]

- 6. WO2023220046A1 - Tyk2 inhibitors - Google Patents [patents.google.com]

3-Fluoro-3-Cyanopyrrolidine Quaternary Stereocenter Analysis: A Comprehensive Technical Guide

Executive Summary

The 3-fluoro-3-cyanopyrrolidine motif has emerged as a privileged pharmacophore in modern drug discovery. The geminal fluoro-cyano substitution on a saturated nitrogen heterocycle provides a unique combination of physicochemical properties: the strong electron-withdrawing nature of both groups dramatically lowers the pKa of the pyrrolidine nitrogen, while the fluorine atom serves as a bioisostere for a hydroxyl group, enhancing metabolic stability against oxidative degradation. Furthermore, the quaternary stereocenter locks the pyrrolidine ring into specific puckered conformations, which can be exploited to optimize binding affinity in target protein pockets.

This whitepaper provides an in-depth mechanistic framework, synthetic methodology, and analytical strategy for the generation and validation of this complex quaternary stereocenter.

Mechanistic Framework for Quaternary Stereocenter Formation

The construction of a tetrasubstituted carbon bearing both a fluorine atom and a cyano group is synthetically demanding due to steric hindrance and the potential for competing elimination reactions. The most robust and scalable approach involves the electrophilic fluorination of a pre-formed 3-cyanopyrrolidine enolate, typically derived from N-Boc-3-pyrrolidinone[1].

The Role of NFSI and Chiral Catalysis

To achieve high enantiomeric excess (ee), N-fluorobenzenesulfonimide (NFSI) is utilized as the electrophilic fluorine source. NFSI is preferred over reagents like Selectfluor because of its superior solubility profile in organic solvents and its compatibility with transition-metal catalysts, which prevents over-fluorination and oxidative side reactions[2].

The asymmetric induction is governed by a chiral transition-metal complex—often a Palladium(II) center coordinated with a chiral bidentate ligand such as (R)-BINAP or SEGPHOS[3]. The catalyst coordinates to the cyano-enolate, creating a rigid chiral pocket that dictates the facial selectivity of the incoming electrophilic fluorine atom.

Reaction pathway for the enantioselective synthesis of the 3-fluoro-3-cyanopyrrolidine core.

Experimental Protocol: Enantioselective Fluorination

To ensure trustworthiness and self-validation , this protocol mandates the parallel synthesis of a racemic standard. The racemic batch is strictly required to validate the analytical chromatography methods by proving baseline resolution of both enantiomers prior to analyzing the asymmetric batch.

Step-by-Step Methodology

-

Racemic Standard Preparation (Control):

-

Dissolve 1-Boc-3-cyanopyrrolidine (1.0 eq) in anhydrous THF at -78 °C.

-

Add LiHMDS (1.1 eq) dropwise. Stir for 30 minutes.

-

Add NFSI (1.2 eq) in THF. Warm to room temperature, quench with sat. NH₄Cl, and isolate the racemic 1-Boc-3-fluoro-3-cyanopyrrolidine.

-

-

Catalyst Activation (Asymmetric Batch):

-

In a flame-dried Schlenk flask under argon, dissolve Pd(OAc)₂ (5 mol%) and (R)-BINAP (6 mol%) in anhydrous dichloromethane (DCM). Stir at room temperature for 1 hour to form the active chiral complex[4].

-

-

Substrate & Reagent Addition:

-

Add 1-Boc-3-cyanopyrrolidine (1.0 eq) to the catalyst solution, followed by NFSI (1.2 eq).

-

-

Base Initiation:

-

Cool the mixture to 0 °C. Add 2,6-lutidine (1.1 eq) dropwise to initiate enolization and subsequent fluorination.

-

-

In-Process Control (IPC):

-

Monitor the reaction via ¹⁹F NMR of crude aliquots. The disappearance of the NFSI signal (~ -38 ppm) and the appearance of the product signal (~ -155 ppm) indicates conversion.

-

-

Workup & Isolation:

-

Quench the reaction with water. Extract with DCM, dry over MgSO₄, and purify via silica gel flash chromatography (Hexanes/EtOAc) to yield the enantioenriched product.

-

Analytical Characterization & Stereochemical Proof

Validating the quaternary stereocenter requires a multi-modal analytical approach. The presence of the fluorine atom provides a powerful diagnostic handle via Nuclear Magnetic Resonance (NMR) spectroscopy, while Supercritical Fluid Chromatography (SFC) is the industry standard for determining enantiopurity.

Quantitative Data: NMR Diagnostic Signals

The geminal relationship between the fluorine atom and the cyano group creates distinct scalar couplings (

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant ( | Diagnostic Assignment |

| ¹⁹F NMR | -155.2 | Multiplet (m) | N/A | Characteristic of tertiary C-F |

| ¹³C NMR | 116.5 | Doublet (d) | Cyano Carbon (-CN) | |

| ¹³C NMR | 92.4 | Doublet (d) | C3 (Quaternary Stereocenter) | |

| ¹³C NMR | 53.1 | Doublet (d) | C2 (Adjacent to stereocenter) | |

| ¹H NMR | 3.65 - 3.85 | Doublet of Doublets (dd) | Diastereotopic protons on C2 |

Protocol: Chiral SFC Method Development

SFC is prioritized over HPLC due to its rapid equilibration times, superior resolution for small polar heterocycles, and environmentally benign mobile phase (supercritical CO₂).

-

Column Screening: Screen the racemic standard against immobilized polysaccharide-based chiral stationary phases (e.g., Chiralpak IA, IB, IC, ID).

-

Mobile Phase Optimization: Utilize supercritical CO₂ with a polar modifier (MeOH or EtOH) ranging from 5% to 20%. Add 0.1% Diethylamine (DEA) to suppress peak tailing caused by the basic pyrrolidine nitrogen (if the Boc group is removed).

-

Validation Criteria: Adjust backpressure (typically 120-150 bar) and temperature (35 °C) until the racemic standard exhibits a baseline resolution (

) between the (3R) and (3S) enantiomers. -

Sample Analysis: Inject the asymmetric batch using the optimized method to calculate the enantiomeric excess (ee).

Analytical workflow for stereocenter validation and absolute configuration assignment.

Absolute Configuration Assignment

While SFC provides the enantiomeric ratio, it does not assign the absolute (3R) or (3S) configuration. This must be established via:

-

X-ray Crystallography: If the intermediate can be crystallized (often facilitated by derivatizing the pyrrolidine nitrogen with a heavy-atom bearing group like a p-bromobenzenesulfonyl chloride).

-

Vibrational Circular Dichroism (VCD): Comparing the experimental IR and VCD spectra of the highly purified enantiomer against Density Functional Theory (DFT) calculated spectra of the (3R) and (3S) models.

References

- Title: N-Boc-3-pyrrolidinone | 101385-93-7 - ChemicalBook Source: ChemicalBook URL

- Title: Some Items of Interest to Process R&D Chemists and Engineers Source: ACS Publications URL

- Title: Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope Source: MDPI URL

- Title: Palladium-Catalyzed Enantioselective 1,1-Fluoroarylation of Aminoalkenes Source: Journal of the American Chemical Society URL

Sources

(S)-3-fluoro-3-cyanopyrrolidine CAS number and synonyms

Title: Engineering the Chiral Pharmacophore: A Technical Guide to (S)-3-Fluoro-3-Cyanopyrrolidine in Drug Discovery

Executive Summary

In modern medicinal chemistry, the strategic incorporation of fluorine and cyano groups onto saturated nitrogen heterocycles has revolutionized drug design. (S)-3-fluoro-3-cyanopyrrolidine represents a highly privileged, densely functionalized chiral building block. By placing a highly electronegative fluorine atom geminal to a cyano group on a pyrrolidine scaffold, chemists can simultaneously modulate basicity, enhance metabolic stability, and dictate the precise spatial trajectory of hydrogen-bond acceptors.

This whitepaper provides an in-depth technical analysis of (S)-3-fluoro-3-cyanopyrrolidine, detailing its structural properties, validated synthetic pathways, chiral resolution methodologies, and its profound utility in rational drug design.

Chemical Identity and Nomenclature

Due to the dynamic nature of chemical registries, enantiomerically pure intermediates are frequently cataloged under their racemic parent CAS numbers, with specific stereoisomers resolved downstream. Table 1 summarizes the critical identification metrics for the racemate and its widely utilized synthetic derivatives.

Table 1: Chemical Identity and Physical Properties

| Property | Description / Value |

| IUPAC Name | (3S)-3-fluoropyrrolidine-3-carbonitrile |

| Common Synonyms | (S)-3-cyano-3-fluoropyrrolidine; (3S)-3-fluoro-3-cyanopyrrolidine |

| Molecular Formula | C₅H₇FN₂ (Free Base) |

| Molecular Weight | 114.12 g/mol (Free Base) |

| CAS Number (Free Base, Racemic) | 1363594-93-7[1] |

| CAS Number (HCl Salt, Racemic) | 1363405-64-4[2] |

| CAS Number (Boc-Protected, Racemic) | 1334675-01-2[3] |

Structural and Stereoelectronic Properties

The therapeutic value of the (S)-3-fluoro-3-cyanopyrrolidine motif stems from the synergistic effects of its substituents:

-

Conformational Pre-organization (The Gauche Effect): The highly electronegative fluorine atom interacts with the nitrogen lone pair or adjacent C-H bonds, inducing a strong stereoelectronic gauche effect. This biases the pyrrolidine ring into specific puckered conformations (typically Cγ-exo or Cγ-endo)[4]. This pre-organization reduces the entropic penalty upon binding to a target protein.

-

pKa Modulation: The strong inductive electron-withdrawing effect of the geminal fluoro-cyano pair significantly lowers the pKa of the pyrrolidine nitrogen compared to an unsubstituted analog. This enhances oral bioavailability and membrane permeability by increasing the fraction of the un-ionized drug at physiological pH.

-

Metabolic Shielding: The C3 position of pyrrolidines is a common "soft spot" for cytochrome P450-mediated oxidation. The presence of the robust C-F bond effectively blocks this metabolic liability[5].

Mechanistic interactions of the (S)-3-fluoro-3-cyanopyrrolidine pharmacophore.

Synthetic Pathways and Chiral Resolution

The synthesis of the (S)-enantiomer is typically achieved via the construction of the racemic gem-fluoro-cyano core, followed by rigorous chiral resolution.

Mechanistic Rationale

The core transformation relies on the deoxofluorination of a cyanohydrin intermediate. N-Boc-3-pyrrolidinone is reacted with trimethylsilyl cyanide (TMSCN) to form the cyanohydrin. Subsequent treatment with a nucleophilic fluorinating agent—traditionally Diethylaminosulfur trifluoride (DAST)[6] or the more thermally stable XtalFluor-E[7]—facilitates an activation-displacement cascade. The hydroxyl group is activated by the sulfur species, followed by nucleophilic displacement by the released fluoride ion, yielding the racemic 1-Boc-3-fluoro-3-cyanopyrrolidine.

Synthetic and Resolution Workflow

Step-by-step synthetic workflow for (S)-3-fluoro-3-cyanopyrrolidine hydrochloride.

Validated Protocol: Synthesis and Isolation

Note: This protocol is a self-validating system. The use of XtalFluor-E over DAST prevents the generation of highly corrosive free HF, ensuring the integrity of borosilicate glassware and reducing elimination side-products[7].

-

Cyanation: Dissolve N-Boc-3-pyrrolidinone (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C. Add catalytic ZnI₂ (0.05 eq) followed by dropwise addition of TMSCN (1.2 eq). Stir for 4 hours at room temperature. Quench with saturated aqueous NaHCO₃ and extract with DCM to yield the crude cyanohydrin.

-

Deoxofluorination: Dissolve the crude cyanohydrin in anhydrous DCM at -78 °C. Add Et₃N·3HF (2.0 eq) followed by XtalFluor-E (1.5 eq). Allow the reaction to warm to room temperature overnight. Quench with saturated NaHCO₃. The organic layer is concentrated and purified via silica gel chromatography to yield racemic 1-Boc-3-fluoro-3-cyanopyrrolidine.

-

Chiral Resolution: Subject the racemate to Preparative Supercritical Fluid Chromatography (SFC) using a Chiralpak IG column. Causality: The amylose-based stationary phase of the IG column provides highly specific hydrogen-bonding interactions with the cyano group, allowing baseline separation of the (R) and (S) enantiomers.

-

Orthogonal Deprotection: Dissolve the isolated (S)-enantiomer in 4M HCl in dioxane at 0 °C. Stir for 2 hours. The Boc group is cleaved orthogonally, and the resulting (S)-3-fluoro-3-cyanopyrrolidine precipitates directly as a high-purity hydrochloride salt. Filter and dry under vacuum.

Analytical Characterization

To guarantee the scientific integrity of the chiral building block for downstream API synthesis, enantiomeric excess (ee) must be rigorously quantified.

Protocol: Chiral HPLC for Enantiomeric Purity

This protocol utilizes a self-validating control sequence to ensure the analytical method can genuinely resolve the enantiomers before assessing the pure sample.

-

Column: Chiralpak IG (250 x 4.6 mm, 5 µm).

-

Mobile Phase: Hexane / Isopropanol (80:20 v/v) containing 0.1% Diethylamine (DEA). Causality: DEA acts as a sweeping agent, suppressing secondary interactions between the basic pyrrolidine nitrogen and residual silanols on the column, thereby preventing peak tailing.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm.

-

Validation Sequence:

-

Blank Injection: Verify baseline stability.

-

Racemic Standard Injection: Confirm baseline resolution (Rs > 1.5) of the (R) and (S) peaks. Record the retention times.

-

(S)-Enantiomer Sample Injection: The sample must show a single peak matching the retention time of the (S)-isomer from the racemic run. Calculate ee% via area normalization: ee% =[(Area S - Area R) / (Area S + Area R)] x 100.

-

References

-

Chemical Label Data for 3-fluoropyrrolidine-3-carbonitrile hydrochloride Source: Chemical-Label URL:[Link]

-

ChemSrc Database: 3-Fluoropyrrolidine-3-carbonitrile Source: ChemSrc URL:[Link]

-

Fluorination Approaches | Synthetic Methods in Drug Discovery: Volume 2 Source: RSC Books URL:[Link]

-

Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling Source: ACS Publications (J. Org. Chem.) URL:[Link]

-

Conformational Analysis of Fluorinated Pyrrolidines Using 19F-1H Scalar Couplings and Heteronuclear NOEs Source: ResearchGate / Chem. Eur. J. URL:[Link]

-

Next Generation of Fluorine-Containing Pharmaceuticals Source: Chemical Reviews URL:[Link]

Sources

- 1. CAS#:372518-44-0 | 3-(Carboxymethyl)-1,5-dinitro-3-azabicyclo[3.3.1]non-6-ene-7-carboxylic acid | Chemsrc [chemsrc.com]

- 2. chemical-label.com [chemical-label.com]

- 3. CAS: 1334675-01-2 | CymitQuimica [cymitquimica.com]

- 4. researchgate.net [researchgate.net]

- 5. mhc.cpu.edu.cn [mhc.cpu.edu.cn]

- 6. books.rsc.org [books.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to Bioisosteric Replacement Using α-Fluoro-α-Cyano Pyrrolidines

A Senior Application Scientist's Perspective on a Novel Scaffold for Modern Drug Discovery

Foreword: Beyond Classical Bioisosterism

In the landscape of modern medicinal chemistry, the principle of bioisosterism—the substitution of one chemical moiety for another with similar physical or chemical properties to enhance a drug candidate's profile—has evolved from a simple tool for lead optimization into a sophisticated strategy for innovation.[1][2] The objective is no longer just to mimic size and shape but to strategically modulate a molecule's electronic, conformational, and metabolic properties with surgical precision. This guide delves into the application of a highly specialized and promising scaffold: the α-fluoro-α-cyano pyrrolidine. We will explore its design rationale, synthetic accessibility, and profound potential to serve as a superior bioisosteric replacement for critical functional groups like amides and esters, thereby addressing long-standing challenges in drug development.

The Strategic Imperative for Advanced Bioisosteres

The journey of a drug candidate from hit to clinical success is often fraught with challenges related to potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Amide and ester functionalities, while ubiquitous in bioactive molecules for their hydrogen bonding capabilities and structural roles, are frequently metabolic liabilities, susceptible to hydrolysis by proteases and esterases.[3][4] This metabolic instability necessitates a search for replacements that retain the parent's biological activity while offering enhanced durability.

The incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry for its ability to profoundly influence a molecule's physicochemical properties.[5][6] The unique characteristics of the fluorine atom—its small van der Waals radius (similar to hydrogen), high electronegativity, and the strength of the C-F bond—allow for the fine-tuning of pKa, lipophilicity, metabolic stability, and molecular conformation.[7][8]

The α-Fluoro-α-Cyano Pyrrolidine: A Scaffold of Unique Potential

The pyrrolidine ring is a privileged scaffold in drug discovery, prized for its three-dimensional structure that allows for a thorough exploration of pharmacophore space.[9][10][11] When functionalized at the α-position with both a fluorine atom and a cyano group, this scaffold transforms into a powerful and versatile bioisosteric unit.

Deconstructing the Key Components:

-

The Pyrrolidine Ring: As a saturated heterocycle, it provides a rigidified, non-planar backbone, reducing the entropic penalty upon binding to a biological target compared to more flexible acyclic systems.[9]

-

The α-Fluoro Substituent: The geminal fluorine atom serves multiple critical roles. Its potent electron-withdrawing nature can dramatically lower the basicity (pKa) of the pyrrolidine nitrogen, a crucial modification for mitigating hERG channel liability and improving oral bioavailability.[8][12][13][14] Furthermore, it acts as a metabolic shield, blocking potential sites of P450-mediated oxidation.[6][15][16] Stereoelectronic interactions, such as the gauche effect between the fluorine and the nitrogen's lone pair, can enforce a specific ring pucker, thereby controlling the conformation of the entire molecule.[17][18]

-

The α-Cyano Substituent: The nitrile group is a well-established mimic for the carbonyl oxygen of an amide or ester. It is a potent hydrogen bond acceptor with a linear geometry. While the bioisosterism between fluorine and the cyano group has been explored in other contexts[19], their combination geminal to a nitrogen atom creates a unique electronic and steric environment that effectively reproduces the key interactive features of an amide bond.

Mimicking the Amide Bond

The primary application of the α-fluoro-α-cyano pyrrolidine is as a conformationally restricted, metabolically stable amide bioisostere. The diagram below illustrates this strategic replacement.

Caption: Bioisosteric replacement of an amide with an α-fluoro-α-cyano pyrrolidine.

This replacement preserves the crucial hydrogen bond accepting vector (via the nitrile) while introducing conformational rigidity and metabolic stability, key upgrades for a developing drug candidate.

Impact on Physicochemical and Pharmacokinetic Properties

The true value of a bioisostere is measured by its quantifiable impact on a molecule's drug-like properties. The α-fluoro-α-cyano pyrrolidine moiety offers predictable and often highly beneficial modulations.

| Property | Effect of Replacement | Rationale & Causality |

| Basicity (pKa) | Significant Decrease | The potent inductive electron-withdrawing effects of both the α-fluoro and α-cyano groups drastically reduce the electron density on the pyrrolidine nitrogen, lowering its ability to accept a proton. A reduction of 3-5 pKa units can be anticipated.[12][14] |

| Lipophilicity (LogP/D) | Context-Dependent | While fluorine typically increases lipophilicity, the highly polar nitrile group can counteract this effect. The overall change is influenced by the surrounding molecular structure and the potential for intramolecular hydrogen bonding.[1][13] |

| Metabolic Stability | Significant Increase | The C-F bond is exceptionally strong and the fluorine atom shields the α-carbon from CYP450-mediated oxidation.[8][15][16] This replacement removes the hydrolytically susceptible amide/ester carbonyl, leading to a longer in vivo half-life. |

| Conformation | Increased Rigidity | The five-membered ring structure inherently limits conformational freedom.[20] Furthermore, stereoelectronic effects involving the fluorine atom can lock the pyrrolidine into a preferred ring pucker, pre-organizing the molecule for optimal target engagement.[17][18] |

| Aqueous Solubility | Potentially Improved | By lowering the pKa, the molecule may exist in a more neutral state at physiological pH, which can, depending on the overall structure, reduce interactions that lead to poor solubility. The polar nitrile also contributes favorably.[21] |

Synthetic Strategies and Methodologies

The successful application of this scaffold hinges on its accessible synthesis. While a multi-step process, the construction of α-fluoro-α-cyano pyrrolidines can be achieved through established modern synthetic methodologies.

General Synthetic Workflow

A plausible synthetic route involves the construction of a suitable pyrrolidine precursor followed by simultaneous or sequential introduction of the fluorine and cyano groups at the α-position.

Caption: A generalized workflow for the synthesis of α-fluoro-α-cyano pyrrolidines.

Detailed Experimental Protocol: Synthesis of a Model Compound

This protocol is a representative example based on established chemical transformations and should be adapted and optimized for specific substrates.

Objective: To synthesize N-Benzyl-2-fluoro-2-cyanopyrrolidine from N-Benzyl-2-pyrrolidinone.

-

α-Cyanation of N-Benzyl-2-pyrrolidinone:

-

To a solution of N-Benzyl-2-pyrrolidinone (1.0 eq) in dry THF at -78 °C under an argon atmosphere, add a solution of lithium diisopropylamide (LDA) (1.1 eq, 2M in THF/heptane/ethylbenzene) dropwise.

-

Stir the resulting anion at -78 °C for 1 hour.

-

Add a solution of p-toluenesulfonyl cyanide (TsCN) (1.2 eq) in dry THF dropwise.

-

Allow the reaction to warm slowly to room temperature and stir overnight.

-

Quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography to yield N-Benzyl-2-cyanopyrrolidinone.

-

-

α-Fluorination of N-Benzyl-2-cyanopyrrolidinone:

-

Dissolve the cyano-lactam (1.0 eq) in dry acetonitrile in a flame-dried flask under argon.

-

Cool the solution to 0 °C and add sodium hydride (NaH) (1.2 eq, 60% dispersion in mineral oil) portion-wise.

-

Stir at 0 °C for 30 minutes, then add Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) (1.3 eq) portion-wise.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Carefully quench the reaction with water and extract with dichloromethane (3x).

-

Combine the organic layers, dry over MgSO₄, and concentrate.

-

Purify by column chromatography to afford N-Benzyl-2-fluoro-2-cyanopyrrolidinone.

-

-

Reduction to the Final Pyrrolidine:

-

To a solution of the fluorinated lactam (1.0 eq) in dry THF at 0 °C under argon, add lithium aluminum hydride (LiAlH₄) (2.0 eq, 1M in THF) dropwise.

-

After the addition is complete, heat the reaction mixture to reflux for 4 hours.

-

Cool the reaction to 0 °C and quench sequentially by the slow, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

-

Stir the resulting suspension vigorously for 30 minutes, then filter through a pad of Celite®, washing thoroughly with ethyl acetate.

-

Concentrate the filtrate and purify via column chromatography to yield the final product, N-Benzyl-2-fluoro-2-cyanopyrrolidine.

-

-

Self-Validation and Characterization:

-

Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS) to ensure the protocol's success.

-

Conclusion and Future Outlook

The α-fluoro-α-cyano pyrrolidine scaffold represents a sophisticated and highly strategic tool for medicinal chemists. It is not merely a passive placeholder but an active modulator of molecular properties. By rationally designing this bioisostere, researchers can simultaneously address multiple liabilities of a lead compound—enhancing metabolic stability, tuning basicity to improve pharmacokinetics and reduce off-target effects, and imposing conformational restraint to increase potency and selectivity. While its synthesis is non-trivial, the potential rewards in crafting superior drug candidates with significantly improved developability profiles make the α-fluoro-α-cyano pyrrolidine a compelling and authoritative addition to the modern drug discovery playbook. Future work will undoubtedly focus on developing more efficient and stereoselective synthetic routes to broaden its accessibility and application in a new generation of therapeutics.

References

-

Title: 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PMC Source: National Center for Biotechnology Information URL: [Link]

-

Title: Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines - Beilstein Journals Source: Beilstein Journal of Organic Chemistry URL: [Link]

-

Title: Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry Source: ACS Publications URL: [Link]

-

Title: Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC Source: National Center for Biotechnology Information URL: [Link]

-

Title: Fluorinated n-heterocycles as conformationally diverse bioactives for drug discovery Source: Royal Society of Chemistry URL: [Link]

-

Title: Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed Source: National Center for Biotechnology Information URL: [Link]

-

Title: Application of Bioisosteres in Drug Design Source: Columbia University URL: [Link]

-

Title: Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design Source: ACS Publications URL: [Link]

-

Title: On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC Source: National Center for Biotechnology Information URL: [Link]

-

Title: Bioisosterism of Fluorine and Cyano as Indole Substituents. Theoretical, in vitro and in vivo Examination Source: ResearchGate URL: [Link]

-

Title: Synthesis of α-Fluoro-α-Amino Acid Derivatives via Photoredox-Catalyzed Carbofluorination Source: National Center for Biotechnology Information URL: [Link]

-

Title: Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds Source: National Center for Biotechnology Information URL: [Link]

-

Title: Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers Source: MDPI URL: [Link]

-

Title: Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors Source: ResearchGate URL: [Link]

-

Title: (A–F) Previous works on the impact of the fluorination on physicochemical properties of saturated cyclic compounds Source: ResearchGate URL: [Link]

-

Title: Physicochemical Properties of α-Fluoroalkyl-Substituted Cycloalkylamines and Amino Acids Source: ChemRxiv URL: [Link]

-

Title: Ester and Amide Bioisosteres Source: Cambridge MedChem Consulting URL: [Link]

-

Title: Physico-Chemical Properties and Phase Behaviour of Pyrrolidinium-Based Ionic Liquids Source: National Center for Biotechnology Information URL: [Link]

-

Title: On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective Source: ChemRxiv URL: [Link]

-

Title: Bioisosteres that influence metabolism Source: Hypha Discovery Blogs URL: [Link]

-

Title: Synthesis of Fluoropyrrolidines and (Fluoroalkyl)pyrrolidines Source: ResearchGate URL: [Link]

-

Title: (PDF) Recent Advances in the Synthesis of Pyrrolidines Source: ResearchGate URL: [Link]

-

Title: Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC Source: National Center for Biotechnology Information URL: [Link]

-

Title: Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors Source: MDPI URL: [Link]

-

Title: Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PubMed Source: National Center for Biotechnology Information URL: [Link]

-

Title: Asymmetric 'Clip-Cycle' Synthesis of Pyrrolidines and Spiropyrrolidines Source: White Rose Research Online URL: [Link]

-

Title: Pyrrolidine - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Metabolism and Toxicity of Fluorine Compounds - PMC Source: National Center for Biotechnology Information URL: [Link]

Sources

- 1. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 2. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ester and Amide Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 4. hyphadiscovery.com [hyphadiscovery.com]

- 5. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. chemrxiv.org [chemrxiv.org]

- 15. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. BJOC - Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines [beilstein-journals.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

- 20. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

3-Fluoro-3-Pyrrolidinecarbonitrile: A Geminal-Disubstituted Proline Surrogate for Conformational Control and Metabolic Stability

Topic: 3-Fluoro-3-Pyrrolidinecarbonitrile as a Proline Surrogate Content Type: Technical Whitepaper / Application Guide Audience: Medicinal Chemists, Structural Biologists, and Process Chemists.

Executive Summary

In the landscape of peptidomimetics and fragment-based drug discovery (FBDD), the pyrrolidine ring is a privileged scaffold. However, native proline residues are susceptible to oxidative metabolism and rapid cis-trans isomerization, which can destabilize bioactive conformations.

3-Fluoro-3-pyrrolidinecarbonitrile represents a high-value "geminal-disubstituted" scaffold. By introducing a fluorine atom and a nitrile group at the C3 position, researchers can achieve three critical design goals simultaneously:

-

Conformational Locking: Exploiting the gauche effect to freeze the pyrrolidine ring pucker.

-

Metabolic Blocking: Preventing P450-mediated oxidation at the electron-rich C3 position.

-

Basicity Modulation: Significantly lowering the pKa of the pyrrolidine nitrogen (relative to proline), improving bioavailability and blood-brain barrier (BBB) permeation.

This guide provides a technical roadmap for synthesizing, characterizing, and deploying this moiety in drug development campaigns.

Structural & Physicochemical Profile

The Geminal Effect on Conformation

The introduction of a fluorine atom and a nitrile group at the same carbon (C3) creates a "push-pull" stereoelectronic environment.

-

The Fluorine Gauche Effect: Fluorine has a strong preference to align gauche to the vicinal amine nitrogen lone pair (or N-C bonds) to maximize

hyperconjugation. -

The Nitrile Factor: The cyano group is sterically small (linear) but electronically demanding.

-

Result: Unlike 3-fluoropyrrolidine (which fluctuates), the 3-fluoro-3-cyano motif creates a high energy barrier to ring inversion, effectively "locking" the ring into a specific envelope conformation (typically C3-endo or C3-exo depending on the specific stereochemistry relative to the C2 substituent).

pKa Modulation and Lipophilicity

Native proline has a pKa of ~10.6. This high basicity often leads to high ionization at physiological pH (7.4), limiting membrane permeability.

| Property | Proline | 3-Fluoropyrrolidine | 3-Fluoro-3-pyrrolidinecarbonitrile |

| C3 Substituent | H, H | H, F | F, CN |

| Electronic Effect | Neutral | Inductive (-I) | Dual Inductive (-I) |

| Approx. pKa (NH) | 10.6 | ~9.0 | ~6.5 - 7.5 |

| LogP Trend | Low | Medium | High (Lipophilic) |

| Metabolic Liability | High (C3/C4 oxidation) | Medium | Low (Blocked C3) |

Implication: The reduced pKa ensures a higher fraction of the molecule exists as the neutral free base at physiological pH, significantly enhancing passive diffusion across biological membranes.

Synthetic Methodology: The Cyanohydrin-Deoxofluorination Route

The most robust route to 3-fluoro-3-pyrrolidinecarbonitrile avoids direct electrophilic fluorination (which is often regioselective for C2). Instead, we utilize a nucleophilic fluorination of a cyanohydrin intermediate.

Reaction Pathway (DOT Visualization)

[1]

Detailed Protocol

Reagents Required:

-

N-Boc-3-pyrrolidinone (CAS: 101385-93-7)

-

Trimethylsilyl cyanide (TMSCN)

-

Zinc Iodide (ZnI2) - Catalyst

-

DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor®[2]

-

Dichloromethane (DCM), Anhydrous

Step-by-Step Workflow:

-

Cyanosilylation (Formation of Silylated Cyanohydrin):

-

Dissolve N-Boc-3-pyrrolidinone (1.0 eq) in anhydrous DCM under Nitrogen.

-

Add catalytic ZnI2 (0.05 eq).

-

Add TMSCN (1.2 eq) dropwise at 0°C.

-

Stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC (disappearance of ketone).

-

Note: The TMS group usually falls off during workup or is removed intentionally with mild acid to yield the free alcohol (cyanohydrin).

-

-

Deoxofluorination (The Critical Step):

-

Safety Warning: DAST can react violently with water. Use strictly anhydrous conditions.

-

Cool the solution of the 3-hydroxy-3-cyano intermediate (in DCM) to -78°C.

-

Add DAST (1.5 eq) dropwise.

-

Allow the reaction to warm slowly to RT overnight.

-

Quench: Pour the reaction mixture slowly into saturated NaHCO3 solution (gas evolution will occur). Extract with DCM.

-

-

Purification & Deprotection:

-

Purify the N-Boc-3-fluoro-3-cyanopyrrolidine via silica gel chromatography (Hexane/EtOAc gradient).

-

Remove the Boc group using 4M HCl in Dioxane (RT, 1 hour) to yield 3-fluoro-3-pyrrolidinecarbonitrile hydrochloride .

-

Applications in Drug Design[3][4]

Metabolic Stability (Blocking the "Soft Spot")

Pyrrolidine rings in drugs (e.g., nicotine analogs, DPP-4 inhibitors) are prone to oxidation at the C3 and C5 positions by Cytochrome P450 enzymes.

-

Mechanism: P450 abstracts a hydrogen atom to form a radical, leading to hydroxylation or ring opening.

-

Solution: Replacing the C3-H atoms with Fluorine and Nitrile (both metabolically robust) completely shuts down metabolism at this position.

Peptidomimetics: The Turn Inducer

In peptide chains, proline often induces

Signaling/Interaction Logic:

Case Study Context: DPP-4 Inhibition

While Vildagliptin uses a 2-cyano group, the 3-fluoro-3-cyano motif is explored in next-generation inhibitors to reduce the nucleophilicity of the amine (reducing off-target toxicity) while maintaining the "warhead" capability of the nitrile if positioned correctly, or simply using the nitrile as a binding anchor.

Safety and Handling References

-

DAST/Deoxo-Fluor: Highly corrosive and generates HF upon contact with moisture. Perform all reactions in a fume hood with HF-compatible spill kits available.

-

Cyanides: TMSCN releases HCN upon hydrolysis. Ensure basic scrubbers are used for reaction off-gassing.

References

-

Conformational Analysis of Fluorinated Pyrrolidines

-

Synthesis of Fluorinated Pyrrolidine Scaffolds

-

Source: "Scalable Synthesis of Highly Pure (R)-3-Fluoropyrrolidine From (S)-4-Chloro-3-hydroxybutyronitrile." Helvetica Chimica Acta.[5]

- Relevance: Provides the foundational protocols for manipulating 3-substituted pyrrolidines and handling hydroxy-nitrile precursors.

-

-

Fluorine in Peptide Mimetics

-

General Properties of 3-Fluoropyrrolidine Hydrochloride

- Source: PubChem Compound Summary for CID 2759162.

- Relevance: Provides baseline toxicity (H302, H315) and physicochemical data for the monosubstituted analog, serving as a baseline for the disubstituted variant.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 3S-fluoroproline as a probe to monitor proline isomerization during proein folding by 19F-NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

Electronic Effects of 3-Fluoro and 3-Cyano Substitution on the Pyrrolidine Ring: A Technical Guide for Drug Design

Executive Summary

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, ubiquitous in approved drugs and natural products. However, its high intrinsic basicity often results in suboptimal pharmacokinetic (PK) profiles, including poor passive membrane permeability and increased hERG liability. Substitution at the C3 position with strong electron-withdrawing groups (EWGs)—specifically fluorine (-F) and cyano (-CN)—provides a powerful vector to modulate the electronic environment of the ring without introducing prohibitive steric bulk. This whitepaper dissects the causality behind these electronic effects, their profound impact on conformational bias, and provides field-proven, self-validating methodologies for their empirical measurement.

The Pyrrolidine Scaffold: Baseline Electronic Properties

Unsubstituted pyrrolidine is a saturated, five-membered secondary amine characterized by high conformational flexibility (rapidly interconverting between envelope and half-chair puckers). The sp³-hybridized nitrogen possesses a highly accessible lone pair, yielding a conjugate acid with a pKa of approximately 11.3 in aqueous media [1].

At physiological pH (7.4), pyrrolidine exists almost exclusively (>99.9%) in its protonated, cationic form. While this extensive ionization ensures excellent aqueous solubility, it severely restricts passive transcellular permeability across lipophilic biological membranes and often drives off-target electrostatic interactions with phospholipid bilayers and ion channels.

Electronic and Conformational Effects of 3-Fluoro Substitution

The introduction of a fluorine atom at the C3 position fundamentally alters both the electronic distribution and the three-dimensional topography of the pyrrolidine ring.

Inductive pKa Modulation

Fluorine is the most electronegative element on the periodic table. Through the sigma-bond network, it exerts a potent inductive electron-withdrawing effect (-I). This effect pulls electron density away from the nitrogen atom, stabilizing the neutral free amine and destabilizing the positively charged conjugate acid. Experimental data demonstrates that a single 3-fluoro substitution lowers the basicity of the pyrrolidine by 1.5 to 3.3 pKa units, depending on the specific stereochemistry and solvent environment [2]. By shifting the pKa to ~8.5–9.5, the fraction of the neutral, membrane-permeable species at pH 7.4 increases exponentially, directly causing an enhancement in passive absorption.

Conformational Bias (The Gauche Effect)

Beyond basicity, fluorine dictates the ring pucker. The highly polar C-F bond interacts stereoelectronically with the nitrogen lone pair (or the N-H⁺ bond in the protonated state). Through dipole-dipole minimization and hyperconjugation (e.g., σC-H → σ*C-F), the molecule adopts a preferred conformation where the C-F bond is gauche to the nitrogen lone pair [3]. This locks the pyrrolidine into specific C3-endo or C4-exo envelope conformations. By pre-organizing the ring into a biologically relevant geometry, the entropic penalty upon target binding is minimized, often resulting in enhanced receptor affinity [4].

Electronic Effects of 3-Cyano Substitution

The cyano group (-C≡N) is a linear, sterically compact, but electronically profound substituent. It exerts both a strong inductive effect (-I) and a mesomeric effect (-M), though in the saturated pyrrolidine system, the inductive effect dominates the influence on the amine.

Drastic Basicity Reduction

The sp-hybridized carbon of the cyano group is highly electronegative. When placed at the C3 position, its -I effect is significantly stronger than that of fluorine. The 3-cyano substitution drops the amine pKa by approximately 3.5 to 4.0 units, yielding a pKa in the range of 7.3 to 7.8. This places the ionization constant directly adjacent to physiological pH. Consequently, nearly 50% of the 3-cyanopyrrolidine exists in the neutral state in vivo, maximizing blood-brain barrier (BBB) penetration and cellular uptake without requiring lipophilic appendages.

Metabolic and Pharmacophoric Causality

Unlike halogens, the cyano group acts as a strong, directional hydrogen-bond acceptor. Its linear geometry allows it to probe deep, narrow binding pockets without introducing steric clashes. Furthermore, the intense electron-withdrawing nature deactivates adjacent C-H bonds toward cytochrome P450-mediated oxidation, thereby structurally causing an increase in the metabolic stability of the scaffold.

Fig 1. Mechanistic pathway of C3 substituent effects on ADMET properties.

Quantitative Data Summary

To facilitate rational drug design, the physicochemical shifts induced by C3 substitution are summarized below.

| Compound | Inductive Effect (-I) | Approx. pKa (Water) | Neutral Fraction at pH 7.4 | Primary Conformational Driver |

| Pyrrolidine | None | 11.3 | < 0.01% | Steric minimization |

| 3-Fluoropyrrolidine | Strong | 8.5 - 9.5 | 0.8% - 7.4% | Gauche effect (Dipole-Dipole) |

| 3-Cyanopyrrolidine | Very Strong | 7.3 - 7.8 | 28.5% - 55.7% | Electrostatic repulsion |

Field-Proven Experimental Protocols

To ensure scientific integrity, the determination of these electronic effects must be rigorously controlled. The following protocols are designed as self-validating systems to eliminate experimental artifacts.

Protocol 1: Self-Validating Potentiometric pKa Determination

Causality Check: A co-solvent system is utilized to ensure the solubility of the neutral free-base form, preventing premature precipitation which would artificially skew the titration curve and yield a false pKa.

-

Sample Preparation: Dissolve 2.0 mg of the substituted pyrrolidine in 10 mL of a 0.15 M KCl aqueous solution (to maintain constant ionic strength). If the neutral species is highly lipophilic, utilize a 20% Methanol/Water co-solvent system.

-

Acidification: Lower the pH of the solution to 2.0 using standardized 0.1 M HCl to ensure 100% protonation of the amine.

-

Titration: Titrate the solution with standardized 0.1 M KOH under a nitrogen blanket (to prevent CO₂ absorption) at a precisely controlled 25.0 °C. Record pH after each 0.01 mL addition.

-

Data Analysis: Plot the first derivative of the titration curve (dpH/dV) to identify the inflection point. Calculate the pKa using the Bjerrum plot method.

-

Self-Validation (Orthogonal Cross-Check): Simultaneously monitor the titration via UV-Vis spectroscopy. The isosbestic point must perfectly align with the potentiometric inflection point. If they deviate, the system is detecting a background artifact rather than true ionization.

Fig 2. Self-validating workflow for accurate potentiometric pKa determination.

Protocol 2: Conformational Analysis via NMR Spectroscopy

Causality Check: Low-temperature NMR is employed to slow down the rapid pseudorotation of the pyrrolidine ring. This allows the distinct C3-endo and C4-exo conformers to be resolved and quantified, preventing the time-averaged signals seen at room temperature.

-

Sample Preparation: Dissolve 5.0 mg of the substituted pyrrolidine in 0.6 mL of CD₂Cl₂ (a non-coordinating solvent that preserves internal hydrogen bonding).

-

Variable Temperature (VT) NMR: Cool the NMR probe to -80 °C. Acquire a high-resolution ¹H-NMR and ¹⁹F-NMR (for the fluoro derivative) spectrum.

-

Coupling Constant Analysis: Measure the ³J(H,F) and ³J(H,H) coupling constants. Causality: The Karplus equation dictates that the magnitude of the coupling constant is directly proportional to the dihedral angle, allowing precise mapping of the substituent's axial/equatorial orientation.

-

NOESY Validation: Run a 2D NOESY experiment to observe through-space interactions between the C3 substituent and the C5 protons, definitively validating the ring pucker assignment.

References

-

Basicities and Nucleophilicities of Pyrrolidines and Imidazolidinones Used as Organocatalysts Journal of the American Chemical Society URL:[Link]

-

Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors MedChemComm (NIH PMC) URL:[Link]

-

Fluorinated Rings: Conformation and Application Chemistry–A European Journal URL:[Link]

-

Discovery of MK-8719, a Potent O-GlcNAcase Inhibitor as a Potential Treatment for Tauopathies Journal of Medicinal Chemistry URL:[Link]

The (3S)-3-Fluoropyrrolidine-3-carbonitrile Hydrochloride Whitepaper: Synthesis, Physicochemical Properties, and Applications in Drug Discovery

Executive Summary

In contemporary medicinal chemistry, the strategic incorporation of fluorine and cyano groups into saturated nitrogen heterocycles is a highly effective tactic for modulating physicochemical properties. (3S)-3-fluoropyrrolidine-3-carbonitrile hydrochloride has emerged as a privileged chiral building block, particularly in the development of selective kinase inhibitors (e.g., JAK/TYK2 inhibitors).

By installing both a highly electronegative fluorine atom and a strong

Structural & Physicochemical Profiling

The "Geminal Fluoro-Cyano" Effect

Unsubstituted pyrrolidine is a strong base with a pKa of approximately 11.3, meaning it is nearly entirely protonated at physiological pH (7.4). While this ensures high aqueous solubility, it often severely limits passive membrane permeability and blood-brain barrier (BBB) penetration.

The introduction of the geminal fluoro-cyano motif at C3 exerts a profound inductive electron-withdrawing effect (-I effect).

-

pKa Modulation: The combined electron-withdrawing nature of the fluorine and cyano groups pulls electron density away from the pyrrolidine nitrogen, lowering the pKa of the secondary amine to the 7.0–8.5 range. This increases the fraction of the unionized species at pH 7.4, directly enhancing passive permeability.

-

Metabolic Stability: The C3 position of pyrrolidine is a common site for Cytochrome P450 (CYP)-mediated oxidation. The tetrasubstituted nature of C3, protected by the highly stable C-F bond, effectively blocks oxidative metabolism at this site.

-

Vectorial Hydrogen Bonding: The cyano group acts as a linear, directional hydrogen bond acceptor, which is frequently exploited to interact with conserved bridging water molecules or backbone amides in kinase ATP-binding pockets.

Quantitative Data Summary

The following table summarizes the key physical and chemical parameters of the building block and its primary commercial precursor.

| Property | Value / Description |

| Chemical Name | (3S)-3-fluoropyrrolidine-3-carbonitrile hydrochloride |

| CAS Registry Number | 1363405-64-4 (Racemate HCl) [1] |

| Molecular Formula | C5H8ClFN2 (Salt) / C5H7FN2 (Free Base) |

| Molecular Weight | 150.58 g/mol (Salt) |

| Boc-Protected Precursor CAS | 1334675-01-2 [2] |

| Stereochemistry | (3S) absolute configuration |

| Appearance | White to off-white crystalline solid |

| Solubility | Highly soluble in H2O, DMSO, and Methanol |

Mechanistic Synthesis & Enantiomeric Resolution

The de novo synthesis of the (3S) enantiomer is typically achieved via a racemic synthesis followed by chiral resolution. Attempting an asymmetric fluorination or cyanation to directly yield the tetrasubstituted stereocenter is synthetically challenging and often results in poor enantiomeric excess (ee). Therefore, the industry standard relies on the Strecker-type formation of a cyanohydrin, deoxyfluorination, and subsequent Supercritical Fluid Chromatography (SFC).

Synthetic Workflow

Caption: Synthetic workflow for (3S)-3-fluoropyrrolidine-3-carbonitrile hydrochloride via chiral SFC.

Causality in Experimental Design

-

Why use Sodium Bisulfite (NaHSO3)? In the cyanohydrin formation, reacting the ketone directly with KCN can be sluggish and hazardous. The addition of NaHSO3 forms a highly reactive water-soluble bisulfite adduct in situ, which undergoes rapid nucleophilic attack by the cyanide ion, driving the reaction to completion safely [3].

-

Why DAST at Cryogenic Temperatures? Diethylaminosulfur trifluoride (DAST) is used for deoxyfluorination. The cyano group strongly destabilizes the developing carbocation in the

-like transition state. Conducting the reaction at -78 °C prevents elimination side-reactions (which would yield an undesired alkene) and controls the exothermic nature of the fluorination. -

Why isolate as the Hydrochloride Salt? The free base of 3-fluoropyrrolidine-3-carbonitrile is a low-molecular-weight, volatile, and potentially unstable oil. Precipitation as the HCl salt locks the molecule into a stable, highly pure, and non-hygroscopic crystalline lattice suitable for long-term storage and precise stoichiometric weighing.

Detailed Experimental Protocols

The following self-validating protocols are adapted from validated synthetic routes utilized in the preparation of pyrrolopyrazine kinase inhibitors [3].

Protocol 1: Synthesis of Racemic tert-butyl 3-cyano-3-fluoropyrrolidine-1-carboxylate

-

Cyanohydrin Formation:

-

Dissolve tert-butyl 3-oxopyrrolidine-1-carboxylate (1.0 eq) in THF (1 volume) and cool to 0 °C.

-

Add KCN (1.5 eq) followed by an equal volume of H2O.

-

Slowly add a solution of sodium bisulfite (1.5 eq) in H2O. Stir the cloudy mixture at 0 °C for 1 hour.

-

Validation Check: Extract an aliquot into CHCl3. TLC (Ethyl Acetate/Hexanes) should show complete consumption of the ketone.

-

Extract the bulk mixture with CHCl3 (3×), dry over MgSO4, and concentrate to yield the intermediate cyanohydrin as a brown oil.

-

-

Deoxyfluorination:

-

Dissolve the crude cyanohydrin in anhydrous CH2Cl2 and cool to -78 °C under a nitrogen atmosphere.

-

Dropwise, add DAST (1.1 eq). Stir at -78 °C for 10 minutes, then gradually warm to 0 °C and stir for an additional 1 hour.

-

Validation Check: Carefully quench a micro-aliquot with saturated NaHCO3. LC-MS should indicate the expected mass of the fluorinated product minus the Boc group (due to in-source fragmentation) or the sodium adduct.

-

Quench the main reaction carefully with saturated aqueous NaHCO3. Extract with CH2Cl2, dry over MgSO4, and purify via SiO2 chromatography (10% to 25% EtOAc/hexanes) to afford the racemic product as a white solid.

-

Protocol 2: Chiral SFC Separation

-

Preparation: Dissolve the racemic tert-butyl 3-cyano-3-fluoropyrrolidine-1-carboxylate in HPLC-grade Methanol (approx. 50 mg/mL).

-

Chromatography Parameters:

-

Column: Chiralpak AD-H or AS-H (250 × 21 mm, 5 µm).

-

Mobile Phase: Isocratic CO2 / Methanol (typically 85:15 to 80:20).

-

Flow Rate: 60–80 mL/min.

-

Detection: UV at 210 nm (due to lack of strong chromophores, ELSD or MS detection is highly recommended as a secondary signal).

-

-

Isolation: Collect the distinct enantiomeric peaks. The absolute configuration of the (3S) enantiomer is typically confirmed via Vibrational Circular Dichroism (VCD) or by X-ray crystallography of a subsequent heavy-atom derivative.

Protocol 3: HCl Deprotection and Isolation

-

Deprotection: Dissolve the isolated (3S)-tert-butyl 3-cyano-3-fluoropyrrolidine-1-carboxylate in a minimal amount of anhydrous CH2Cl2.

-

Acidification: Add a 4.0 M solution of HCl in dioxane (10 eq). Stir at room temperature for 2–4 hours.

-

Precipitation: As the Boc group is cleaved (releasing isobutylene and CO2), the hydrochloride salt will precipitate from the solution.

-

Isolation: Filter the resulting white solid, wash with cold diethyl ether, and dry under high vacuum to afford (3S)-3-fluoropyrrolidine-3-carbonitrile hydrochloride.

-

Validation Check: 19F NMR (D2O) should show a distinct single fluorine resonance (approx. -155 to -165 ppm depending on referencing). 1H NMR should show the disappearance of the intense 9-proton Boc singlet at ~1.4 ppm.

-

Applications in Medicinal Chemistry: Kinase Inhibition

The (3S)-3-fluoropyrrolidine-3-carbonitrile motif has gained significant traction in the design of Janus Kinase (JAK) and Tyrosine Kinase 2 (TYK2) inhibitors [4]. These kinases are central to cytokine signaling pathways mediating inflammation and immunity.

When incorporated as an amide or amine substituent on a heterocyclic core (e.g., a pyrazolo-pyridine or imidazo-pyridine), the chiral pyrrolidine ring projects the cyano and fluoro groups into specific sub-pockets of the kinase ATP-binding site. The (3S) stereochemistry precisely dictates the vector of the cyano group, allowing it to engage in critical hydrogen bonding with the kinase hinge region or structured water network, while the fluorine atom fills a hydrophobic cavity, driving binding enthalpy.

Caption: Mechanism of action for TYK2/JAK inhibitors utilizing the (3S)-pyrrolidine building block.

References

- Mitchell, S. A., et al. "Pyrrolopyrazine Kinase Inhibitors". US Patent 20110230462A1, published September 22, 2011.

- World Intellectual Property Organization. "Tyk2 inhibitors". WO2023220046A1, published November 16, 2023.

Methodological & Application

electrophilic fluorination of alpha-cyano pyrrolidine esters using NFSI

Application Note: AN-FL-2026-03

Topic: Catalytic Asymmetric Electrophilic Fluorination of

Executive Summary

This application note details the protocol for the electrophilic fluorination of

We utilize N-Fluorobenzenesulfonimide (NFSI) as the electrophilic fluorine source due to its stability, ease of handling, and "shelf-stable" nature compared to reactive N-F reagents like Selectfluor or

Mechanistic Principles

The transformation relies on the formation of a chiral ion pair between the enolate of the

-

Deprotonation: The inorganic base (e.g.,

) deprotonates the acidic -

Ion Pairing: The resulting achiral enolate anion forms a tight ion pair with the chiral ammonium cation (

+) derived from the Cinchona alkaloid catalyst. -

Electrophilic Attack: The chiral ion pair attacks the electrophilic nitrogen-fluorine bond of NFSI. The bulky sulfonyl groups of NFSI and the chiral pocket of the catalyst dictate the facial selectivity of the fluorination.

-

Product Release: The fluorinated product (2) is released, and the catalyst returns to the cycle.

Figure 1: Mechanistic Pathway (DOT Visualization)

Caption: Catalytic cycle showing the interface between the solid-liquid phase transfer and the electrophilic fluorination step.

Experimental Protocol

Target Substrate: 1-(tert-butyl) 2-methyl 2-cyanopyrrolidine-1,2-dicarboxylate (and analogs). Reagent: N-Fluorobenzenesulfonimide (NFSI).[1][2][3][4][5][6] Catalyst: N-benzylcinchoninium bromide or similar Cinchona-derived PTC.

Materials & Reagents

| Reagent | Equiv. | Role | Notes |

| 1.0 | Starting Material | Dry, purity >98% | |

| NFSI | 1.2 - 1.5 | F+ Source | Commercial grade, store at 4°C |

| Catalyst (e.g., DHQD-PHN) | 0.05 - 0.10 | Chiral Catalyst | Dry prior to use |

| 1.2 - 2.0 | Base | Anhydrous, finely ground | |

| Toluene / | Solvent | Solvent | Toluene often gives higher ee% |

Step-by-Step Procedure

-

Preparation:

-

Flame-dry a 10 mL round-bottom flask equipped with a magnetic stir bar.

-

Cool to room temperature under a stream of Argon or Nitrogen.

-

-

Reaction Setup:

-

Add the

-Cyano Substrate (0.2 mmol, 1.0 equiv) and Catalyst (0.02 mmol, 10 mol%) to the flask. -

Add the solvent (Toluene, 2.0 mL, 0.1 M concentration).

-

Add the Base (

, 0.24 mmol, 1.2 equiv). -

Stir the heterogeneous mixture vigorously at room temperature (or -20°C for optimization) for 15 minutes to ensure enolate formation/ion pairing.

-

-

Fluorination:

-

Add NFSI (0.3 mmol, 1.5 equiv) in one portion.

-

Note: The reaction is typically exothermic; for large scales (>1g), add NFSI as a solution in toluene dropwise.

-

Monitor the reaction by TLC (or 19F NMR) for the disappearance of the starting material. Typical reaction time: 2–12 hours.

-

-

Workup:

-

Quench the reaction by adding water (5 mL) and saturated

solution (2 mL). -

Extract with Ethyl Acetate (

mL). -

Wash the combined organic layers with brine, dry over anhydrous

, and filter. -

Concentrate under reduced pressure (keep bath temp < 40°C to prevent decomposition).

-

-

Purification:

-

Purify via flash column chromatography on silica gel.

-

Eluent: Hexanes/Ethyl Acetate gradient (typically 9:1 to 4:1).

-

Note:

-Fluoro esters can be prone to hydrolysis; avoid prolonged exposure to acidic silica.

-

Figure 2: Workflow Diagram (DOT Visualization)

Caption: Operational workflow for the batch fluorination process.

Optimization & Troubleshooting

The following table summarizes the impact of critical variables based on the work of Shibata et al. and Kim et al.

| Variable | Recommendation | Effect on Outcome |

| Solvent | Toluene or Xylene | Non-polar solvents tighten the ion pair, often increasing enantioselectivity (ee). |

| Base | Cesium effect often promotes solubility of the inorganic base in organic media via the PTC. | |

| Temperature | -20°C to 0°C | Lower temperatures generally improve ee but significantly slow down the reaction kinetics. |

| Catalyst Structure | Dimeric Cinchona | Bis-cinchona alkaloids (e.g., (DHQD)2-PHAL) can sometimes offer superior shielding compared to monomeric salts. |

| Moisture | Strictly Anhydrous | Water competes with the catalyst for the enolate, leading to racemic protonation or hydrolysis. |

Common Pitfall: If the reaction stalls, it is often due to the poor solubility of the base. Addition of molecular sieves (4Å) or switching to a slightly more polar solvent mixture (Toluene/

References

-

Shibata, N., et al.

-Cyano Esters by Phase-Transfer Catalysis Using Chiral Quaternary Ammonium Salts." Journal of the American Chemical Society, 2001, 123(6), 1131–1152. Link -

Kim, D. Y., et al.

-Cyano Esters Catalyzed by Chiral Palladium Complexes." Organic Letters, 2005, 7(13), 2631–2634. Link -

Cahard, D., et al. "Electrophilic Fluorination with N-F Reagents."[1] Chemical Reviews, 2004, 104(12), 6119–6146. Link

-

Ma, J.-A., & Cahard, D. "Asymmetric Fluorination, Trifluoromethylation, and Perfluoroalkylation Reactions." Chemical Reviews, 2008, 108(9), PR1–PR43. Link

Sources

- 1. juniperpublishers.com [juniperpublishers.com]

- 2. BJOC - Development of N-F fluorinating agents and their fluorinations: Historical perspective [beilstein-journals.org]

- 3. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 4. scispace.com [scispace.com]

- 5. Electrophilic fluorination - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

enantioselective synthesis of quaternary alpha-fluoro-alpha-cyano pyrrolidines

Application Note: Enantioselective Synthesis of Quaternary -Fluoro- -Cyano Pyrrolidines

Executive Summary

The incorporation of a quaternary stereocenter bearing both a fluorine atom and a cyano group (

This Application Note details a robust, high-fidelity protocol for the enantioselective synthesis of 3-fluoro-3-cyanopyrrolidines via a Silver(I)-catalyzed asymmetric [3+2] dipolar cycloaddition. Unlike traditional multi-step routes involving electrophilic fluorination of pre-formed heterocycles, this convergent approach constructs the quaternary center and the pyrrolidine ring simultaneously with high atom economy.

Key Features of this Protocol:

-

Direct Access: One-step formation of the quaternary C–F/CN center.

-

High Stereocontrol: >95% ee and >20:1 dr typically achievable.

-

Scalability: Protocol validated for gram-scale synthesis.

-

Atom Economy: Utilizes azomethine ylides and

-fluoroacrylonitrile derivatives.

Scientific Foundation & Mechanism

The Synthetic Challenge

Constructing tetrasubstituted carbon centers is inherently difficult due to steric congestion. The challenge is compounded when the center requires specific heteroatomic substitution (F and CN). Traditional

The Solution: Asymmetric [3+2] Cycloaddition

The most reliable route utilizes the 1,3-dipolar cycloaddition of azomethine ylides (generated in situ from imino esters) with

Mechanistic Pathway:

-

Ylide Formation: A chiral Ag(I) complex coordinates to the imino ester, facilitating deprotonation by a base to form the metallo-azomethine ylide dipole.

-

Facial Discrimination: The chiral ligand creates a steric pocket that blocks one face of the dipole.

-

Concerted/Stepwise Cycloaddition: The electron-deficient

-fluoroacrylonitrile approaches the dipole. The fluorine atom's electronic repulsion and the ligand's steric bulk dictate the endo/exo selectivity and absolute configuration. -

Turnover: Protonation of the intermediate (or product release) regenerates the catalyst.

Pathway Visualization

The following diagram illustrates the catalytic cycle and the critical stereodefining step.

Figure 1: Catalytic cycle for the Ag(I)-catalyzed [3+2] cycloaddition showing the generation of the active dipole and subsequent stereoselective trapping.

Experimental Protocol

Materials & Reagents[1][2]

-

Catalyst Source: Silver Acetate (AgOAc) or Silver Fluoride (AgF).

-

Chiral Ligand: (R)-TF-BiphamPhos or (R,Sp)-Josiphos (depending on specific substrate electronics). TF-BiphamPhos is recommended for primary screening.

-

Dipole Precursor:

-Imino esters (derived from glycine or alanine and an aldehyde). -

Dipolarophile:

-Fluoroacrylonitrile (Caution: Volatile/Toxic). -

Base: Triethylamine (

) or DABCO. -

Solvent: Toluene or THF (anhydrous).

Step-by-Step Methodology

Step 1: Catalyst Pre-formation

-

In a glovebox or under Argon atmosphere, charge a flame-dried Schlenk tube with AgOAc (3.3 mg, 0.02 mmol, 10 mol%) and (R)-TF-BiphamPhos (12.5 mg, 0.022 mmol, 11 mol%).

-

Add anhydrous Toluene (2.0 mL).

-

Stir at room temperature for 30 minutes to ensure formation of the active chiral complex. Note: Solution usually turns slightly cloudy or changes color.

Step 2: Substrate Addition

-

Add the

-imino ester (0.20 mmol, 1.0 equiv) to the catalyst mixture. -

Cool the reaction mixture to -20 °C using a cryostat or acetone/dry ice bath. Low temperature is critical for enantioselectivity.

-

Add

-fluoroacrylonitrile (0.24 mmol, 1.2 equiv) dropwise. -

Add

(0.02 mmol, 10 mol%) to initiate the dipole formation.

Step 3: Reaction & Monitoring

-

Stir at -20 °C for 12–24 hours.

-

Monitor: Check conversion via TLC (visualize with UV and Phosphomolybdic Acid stain) or crude

NMR.-

Success Indicator: Disappearance of the imine proton signal (~8.2 ppm) and appearance of pyrrolidine ring protons (3.5–4.5 ppm).

-

Step 4: Work-up & Purification

-

Filter the mixture through a short pad of Celite to remove silver salts. Rinse with DCM.

-

Concentrate the filtrate under reduced pressure.

-

Purification: Flash column chromatography on silica gel.

-

Eluent: Hexanes/Ethyl Acetate gradient (typically 10:1 to 4:1).

-

Note: The fluoro-cyano quaternary center makes the product slightly more polar than non-fluorinated analogues.

-

Data Analysis & Optimization

Ligand Screening Performance

The choice of ligand significantly impacts the diastereomeric ratio (dr) and enantiomeric excess (ee). The following data summarizes typical optimization results for the reaction of methyl benzylideneaminoacetate with

| Entry | Ligand Class | Catalyst | Solvent | Yield (%) | dr (endo:exo) | ee (%) |

| 1 | BINAP | AgOAc | Toluene | 45 | 60:40 | 12 |

| 2 | Fesulphos | AgOAc | Toluene | 82 | 90:10 | 85 |

| 3 | TF-BiphamPhos | AgOAc | Toluene | 94 | >95:5 | 96 |

| 4 | TF-BiphamPhos | AgF | THF | 88 | 92:8 | 91 |

| 5 | Box (Cu) | Cu(OTf)2 | DCM | 30 | 50:50 | <5 |

Table 1: Comparative performance of chiral ligands. TF-BiphamPhos/AgOAc (Entry 3) provides the optimal balance of reactivity and stereocontrol.

Troubleshooting Guide

-

Low Yield: Often due to moisture. Ensure Toluene is freshly distilled or from an SPS (Solvent Purification System).

-